Propan-2-yl 4-(pyridine-4-carbonylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(pyridine-4-carbonylamino)benzoate typically involves the esterification of 4-(pyridine-4-carbonylamino)benzoic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(pyridine-4-carbonylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(pyridine-4-carbonylamino)benzoic acid and isopropanol.
Substitution Reactions: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Substitution: Electrophilic reagents like nitric acid for nitration, halogens for halogenation.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride.
Major Products
Hydrolysis: 4-(pyridine-4-carbonylamino)benzoic acid and isopropanol.
Substitution: Various substituted derivatives of the original compound.
Reduction: Corresponding alcohol derivatives.
Scientific Research Applications
Propan-2-yl 4-(pyridine-4-carbonylamino)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as improved thermal stability or enhanced mechanical strength.
Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism by which Propan-2-yl 4-(pyridine-4-carbonylamino)benzoate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pyridine ring and carbonyl group are key functional groups that can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 4-(pyridine-3-carbonylamino)benzoate: Similar structure but with the pyridine ring attached at the 3-position.
Propan-2-yl 4-(pyridine-2-carbonylamino)benzoate: Similar structure but with the pyridine ring attached at the 2-position.
Ethyl 4-(pyridine-4-carbonylamino)benzoate: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
Propan-2-yl 4-(pyridine-4-carbonylamino)benzoate is unique due to the specific positioning of the pyridine ring and the isopropyl ester group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
propan-2-yl 4-(pyridine-4-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(2)21-16(20)13-3-5-14(6-4-13)18-15(19)12-7-9-17-10-8-12/h3-11H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGQIZDXPGOJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.